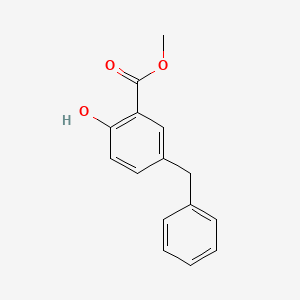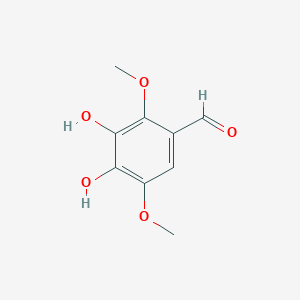
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde
説明
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydroxy-2,5-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Optical Studies
Research by Mekkey, Mal, and Kadhim (2020) focused on synthesizing 3,4-dimethoxy benzaldehyde hydrazone metal complexes and studying their optical properties. They observed that the optical absorption of these complexes is due to indirect allowed transitions, and the energy gap of these compounds varies with different metal complexes (Mekkey, Mal, & Kadhim, 2020).
Electrocatalytic Activity
Pariente et al. (1996) investigated the electrochemical behavior of films derived from dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB. They found that electrodes modified with these films showed catalytic activity in the electrooxidation of NADH, which could be used in biosensor design (Pariente et al., 1996).
Synthesis of Analogues and Derivatives
Yan-ling (2008) described a method to synthesize 3,5-dihydroxy-bibenzyl from 3,5-dimethoxybenzaldehyde, improving yield and simplifying operations compared to previous methods (Yan-ling, 2008). Similarly, Azzena et al. (1990) developed a new synthesis method for 2,5-dialkyl-1,3-dimethoxybenzenes via 3,4,5-trimethoxybenzaldehyde dimethylacetal (Azzena et al., 1990).
Molecular Structure Studies
Krygowski et al. (1998) analyzed the crystal and molecular structure of 3,4-dimethoxybenzaldehyde derivatives, contributing to the understanding of Angular Group Induced Bond Alternation (AGIBA) in ortho-dimethoxy derivatives of benzene (Krygowski et al., 1998).
Catalytic Hydrogenation
Xiu (2003) described a method for synthesizing 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 catalysts, achieving an overall yield of 81.7% (Xiu, 2003).
Ultrasound-Assisted Synthesis
Xiangdana (2012) reported the synthesis of 3,4-Dimethoxy-4′-hydroxychalcone using ultrasound radiation, yielding a more efficient process compared to traditional methods (Xiangdana, 2012).
Synthesis of Resveratrol Analogues
Xi-quan (2007) synthesized new compounds from 3,4-dimethoxybenzaldehyde, indicating potential applications in pharmaceuticals (Xi-quan, 2007).
Chemopreventive Potential
Tseng, Tsheng, and Lee (2001) explored the cytotoxicity effects of di- and tri-hydroxybenzaldehydes, including 3,4-DHBA, suggesting potential as chemopreventive agents against certain tumor cells (Tseng, Tsheng, & Lee, 2001).
特性
IUPAC Name |
3,4-dihydroxy-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(4-10)9(14-2)8(12)7(6)11/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMCTQRHWZGAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-2,5-dimethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



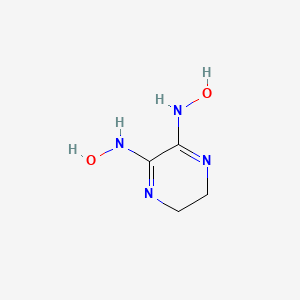
![4,7-Dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,3-benzodioxole-5-carbaldehyde](/img/structure/B7817266.png)
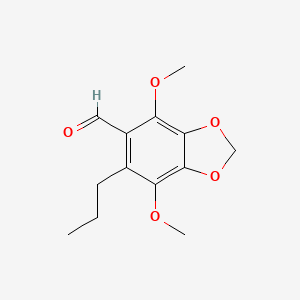
![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydroisoxazole](/img/structure/B7817291.png)
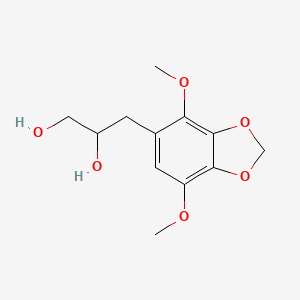
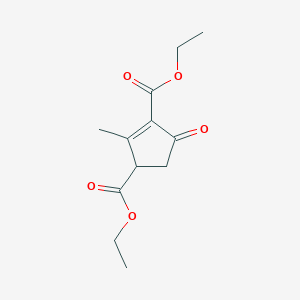

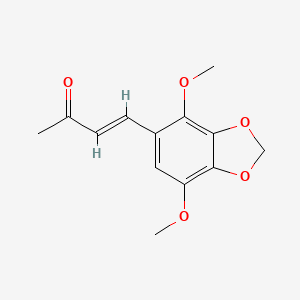
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B7817320.png)
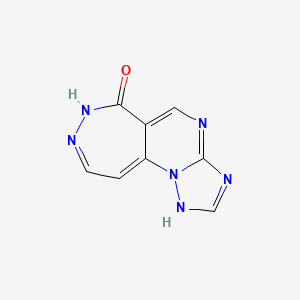
![Ethyl 5-methyl-4-(methylsulfonyl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B7817343.png)
![4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B7817353.png)

